1-Bromo-3-(2-chloroethanesulfonyl)benzene
Overview
Description
1-Bromo-3-(2-chloroethanesulfonyl)benzene is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethanesulfonyl group is attached to the third carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-chloroethanesulfonyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-chloroethanesulfonyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-chloroethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles such as nitronium ion (NO2+) or sulfonium ion (SO3H+) replace a hydrogen atom on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-(2-chloroethanesulfonyl)phenol, 3-(2-chloroethanesulfonyl)aniline, and other substituted derivatives.
Electrophilic Substitution: Products include nitro- and sulfonyl-substituted benzene derivatives.
Reduction: Products include alcohols and amines derived from the reduction of the sulfonyl group.
Scientific Research Applications
1-Bromo-3-(2-chloroethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloroethanesulfonyl)benzene involves its reactivity with nucleophiles. The bromine atom and the sulfonyl group make the compound highly reactive towards nucleophilic attack. This reactivity is utilized in various chemical reactions to modify or inhibit biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Bromo-3-(2-chloroethanesulfonyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(2-chloroethanesulfonyl)benzene: Similar structure but with the sulfonyl group attached to the fourth carbon instead of the third.
1-Bromo-2-(2-chloroethanesulfonyl)benzene: Similar structure but with the sulfonyl group attached to the second carbon.
1-Chloro-3-(2-chloroethanesulfonyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
1-bromo-3-(2-chloroethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJZDTWDRQGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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